molecular formula C5H11N5S B1434644 5-[(S)-1-Amino-3-(methylthio)propyl]-2H-tetrazole CAS No. 1379445-26-7

5-[(S)-1-Amino-3-(methylthio)propyl]-2H-tetrazole

Cat. No.: B1434644
CAS No.: 1379445-26-7
M. Wt: 173.24 g/mol
InChI Key: FNGAGYWYOUHIGG-BYPYZUCNSA-N
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Description

5-[(S)-1-Amino-3-(methylthio)propyl]-2H-tetrazole is a chemical compound that features a tetrazole ring substituted with an amino group and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(S)-1-Amino-3-(methylthio)propyl]-2H-tetrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1-amino-3-(methylthio)propane with sodium azide in the presence of a suitable solvent and catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-[(S)-1-Amino-3-(methylthio)propyl]-2H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The tetrazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

5-[(S)-1-Amino-3-(methylthio)propyl]-2H-tetrazole has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 5-[(S)-1-Amino-3-(methylthio)propyl]-2H-tetrazole involves its interaction with specific molecular targets. The amino group and the tetrazole ring can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The methylthio group may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: Another nitrogen-containing heterocycle with significant biological activity.

    3-(Methylthio)propyl isothiocyanate: Shares the methylthio group but differs in its overall structure and reactivity.

Uniqueness

5-[(S)-1-Amino-3-(methylthio)propyl]-2H-tetrazole is unique due to the presence of both the tetrazole ring and the methylthio group, which confer distinct chemical and biological properties

Properties

IUPAC Name

(1S)-3-methylsulfanyl-1-(2H-tetrazol-5-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N5S/c1-11-3-2-4(6)5-7-9-10-8-5/h4H,2-3,6H2,1H3,(H,7,8,9,10)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGAGYWYOUHIGG-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C1=NNN=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C1=NNN=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[(S)-1-Amino-3-(methylthio)propyl]-2H-tetrazole
Reactant of Route 2
5-[(S)-1-Amino-3-(methylthio)propyl]-2H-tetrazole
Reactant of Route 3
5-[(S)-1-Amino-3-(methylthio)propyl]-2H-tetrazole
Reactant of Route 4
5-[(S)-1-Amino-3-(methylthio)propyl]-2H-tetrazole
Reactant of Route 5
Reactant of Route 5
5-[(S)-1-Amino-3-(methylthio)propyl]-2H-tetrazole
Reactant of Route 6
5-[(S)-1-Amino-3-(methylthio)propyl]-2H-tetrazole

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